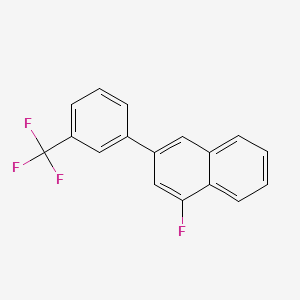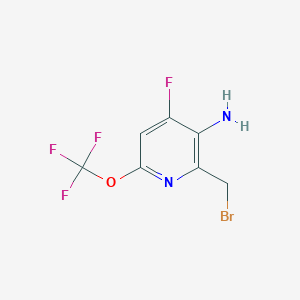
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate is a chemical compound that belongs to the class of naphthoquinone derivatives. These compounds are known for their diverse biological activities and are often used in various scientific research applications. The structure of this compound includes a bromine atom, which can significantly influence its reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate typically involves the bromination of 1,4-naphthoquinone followed by acetylation. The bromination can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as chloroform or carbon tetrachloride. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
After bromination, the resulting 3-bromo-1,4-naphthoquinone is subjected to acetylation using acetic anhydride in the presence of a catalyst such as pyridine. The reaction is typically carried out under reflux conditions to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters can ensure consistent product quality and scalability.
化学反応の分析
Types of Reactions
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding hydroquinone derivative.
Oxidation Reactions: It can undergo further oxidation to form more complex quinone derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be employed.
Major Products Formed
Substitution Reactions: The major products are the substituted naphthoquinone derivatives.
Reduction Reactions: The major product is the corresponding hydroquinone derivative.
Oxidation Reactions: The major products are more complex quinone derivatives.
科学的研究の応用
3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate involves its interaction with cellular components. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to biological targets. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This property is particularly relevant in its potential anticancer activity, where the induction of oxidative stress can lead to apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 3-Chloro-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
- 3-Iodo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
- 3-Methyl-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate
Comparison
Compared to its analogs, 3-Bromo-1,4-dioxo-1,4-dihydronaphthalen-2-yl acetate exhibits unique reactivity due to the presence of the bromine atom. Bromine is more reactive than chlorine but less reactive than iodine, making this compound a versatile intermediate in organic synthesis. Additionally, the bromine atom can participate in specific interactions such as halogen bonding, which can influence the compound’s biological activity and binding affinity to targets.
特性
CAS番号 |
62051-37-0 |
|---|---|
分子式 |
C12H7BrO4 |
分子量 |
295.08 g/mol |
IUPAC名 |
(3-bromo-1,4-dioxonaphthalen-2-yl) acetate |
InChI |
InChI=1S/C12H7BrO4/c1-6(14)17-12-9(13)10(15)7-4-2-3-5-8(7)11(12)16/h2-5H,1H3 |
InChIキー |
SMABGKQTRQJUBJ-UHFFFAOYSA-N |
正規SMILES |
CC(=O)OC1=C(C(=O)C2=CC=CC=C2C1=O)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![ethyl (E)-3-[5-(hydroxymethyl)pyridin-2-yl]acrylate](/img/structure/B11837590.png)
![6,8-Difluoro-1-iodo-3-methylimidazo[1,5-A]pyridine](/img/structure/B11837597.png)
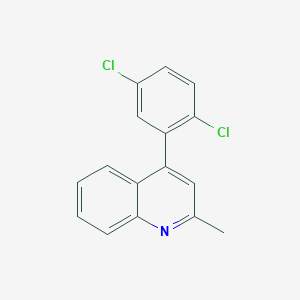
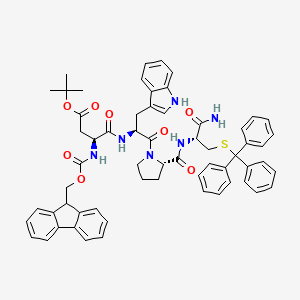

![4H-1-Benzopyran-4-one, 8-[(dimethylamino)methyl]-7-hydroxy-2-phenyl-](/img/structure/B11837611.png)
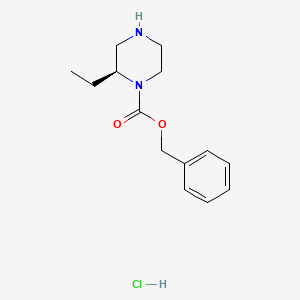


![1-(4-Butylphenyl)-4-chloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B11837636.png)
